![molecular formula C12H22N2O B2983692 (3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole CAS No. 2241140-66-7](/img/structure/B2983692.png)

(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

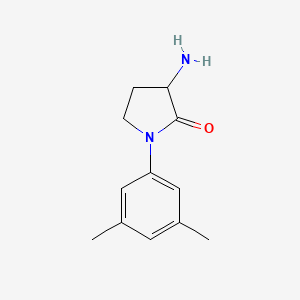

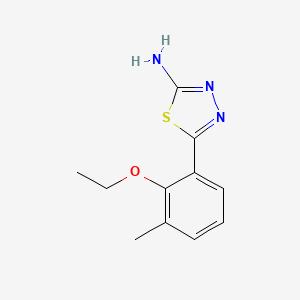

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of piperidines has been a subject of extensive research. A variety of methods have been developed, including the use of esters of 3-oxocarboxylic acid instead of aldehyde, which results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis

The molecular structure of piperidines and their derivatives has been investigated using various spectroscopic techniques and quantum chemical methods . These studies have provided valuable insights into the properties of these compounds and their potential applications.Chemical Reactions Analysis

Piperidines undergo a variety of intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial for the synthesis of biologically active piperidines.Physical And Chemical Properties Analysis

The physical and chemical properties of piperidines and their derivatives have been studied extensively . These compounds exhibit excellent electrical conductivity, biocompatibility, environmental stability, and reversible redox properties .Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthesis Approaches

Research has demonstrated innovative synthesis methods for structurally related piperidine and pyrrolidine derivatives. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which is significant in medicinal chemistry due to its rigid diamine structure (R. Smaliy et al., 2011). Additionally, the synthesis and structures of 2,5-disubstituted pyrrole compounds were explored, highlighting the high yields of bis(1-tetraheyropyrrlylmethelene)pyrrole and bis(1-piperidylmethelene)pyrrole under ambient conditions (Wei Xuehong, 2009).

Structural Insights

The structural analysis of related compounds provides insights into their conformation and potential interactions. For example, the study of a title compound revealed its conformation with the fused piperidine ring existing in a chair conformation, and the fused pyrrolidine ring adopting an envelope conformation (Li-min Yang et al., 2008).

Potential Applications

Material Science and Chemistry

Research into the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles provides insights into their application in material science. These compounds show small solvatochromism of absorption and moderate positive solvatochromism of fluorescence, highlighting their potential in the development of fluorescent materials (S. Lun̆ák et al., 2011).

Biological Activity

While excluding direct applications in drug use and side effects, the synthesis of related compounds has been driven by their potential biological activity. For example, the synthesis of piperazine-2,6-dione derivatives explored their evaluation for anticancer activity, indicating the broad scope of research into structurally related compounds for therapeutic purposes (Sandeep Kumar et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3aR,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-4-14(5-3-1)9-12-8-13-6-11(12)7-15-10-12/h11,13H,1-10H2/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTOEQZBYWJWMC-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC23CNCC2COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@]23CNC[C@H]2COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2983612.png)

![3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B2983616.png)

![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B2983624.png)

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

![1'-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2983629.png)